5-(Aminomethyl)-1H-indazol-3-amine
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Overview
Description
Proxodolol is a small molecule drug that functions as both an alpha-adrenergic receptor antagonist and a beta-adrenergic receptor antagonist. It is primarily used in the treatment of cardiovascular diseases, including hypertension and angina pectoris, as well as eye diseases such as glaucoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Proxodolol is synthesized through a multi-step process:
Monoalkylation of pyrocatechol: with chloroacetic acid to produce 2-hydroxyphenoxyacetic acid.
Cyclization: of 2-hydroxyphenoxyacetic acid on heating to form 1,4-benzodioxan-2-one.
Condensation: of 1,4-benzodioxan-2-one with acetamidoxime to yield 2-methyl-5-(2-hydroxyphenoxymethyl)-1,2,4-oxadiazole.
Alkylation: of the oxadiazole with epichlorohydrin to produce the corresponding diether.
Industrial Production Methods: The industrial production of proxodolol follows the same synthetic route but is optimized for large-scale production. This involves the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product.
Types of Reactions:
Oxidation: Proxodolol can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Proxodolol can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with proxodolol under mild conditions.
Major Products:
Oxidation: Oxidized derivatives of proxodolol.
Reduction: Reduced forms of proxodolol.
Substitution: Substituted oxadiazole derivatives.
Scientific Research Applications
Proxodolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study adrenergic receptor interactions and the effects of beta-blockers.
Industry: Employed in the development of new therapeutic agents targeting adrenergic receptors.
Mechanism of Action
Proxodolol exerts its effects by antagonizing both alpha-adrenergic and beta-adrenergic receptors. This dual antagonism leads to vasodilation, reduced heart rate, and decreased blood pressure. The compound also affects nitric oxide metabolism, which plays a role in its therapeutic effects in conditions like congestive heart failure .
Comparison with Similar Compounds
Carvedilol: Another beta-blocker with alpha-blocking activity, used for similar indications.
Labetalol: A non-selective beta-blocker with alpha-blocking properties, used in the treatment of hypertension.
Propranolol: A non-selective beta-blocker without significant alpha-blocking activity, used for various cardiovascular conditions.
Uniqueness of Proxodolol: Proxodolol’s unique combination of alpha and beta-adrenergic receptor antagonism, along with its effects on nitric oxide metabolism, distinguishes it from other similar compounds. This dual action provides a broader therapeutic profile, making it effective in treating a range of cardiovascular and eye diseases .
Properties
IUPAC Name |
5-(aminomethyl)-1H-indazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,4,9H2,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMMHNZNFNONKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)C(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267876-23-3 |
Source
|
Record name | 267876-23-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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